REACTION_CXSMILES
|
O[N:2]1[CH2:5][CH:4]([NH:6][C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[C:3]1=[O:17].O.[OH-].[Na+]>O1CCCC1.[Cl-].[Cl-].[Cl-].[Ti+3]>[C:7]([NH:6][CH:4]1[CH2:5][NH:2][C:3]1=[O:17])([O:9][CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:8] |f:2.3,5.6.7.8|
|
Name
|
N-hydroxy-3-(Cbz-amino)-2-azetidinone
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
ON1C(C(C1)NC(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
TiCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The solution was maintained under nitrogen
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with three 25 ml portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate was washed with 10 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate-hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NC1C(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[N:2]1[CH2:5][CH:4]([NH:6][C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[C:3]1=[O:17].O.[OH-].[Na+]>O1CCCC1.[Cl-].[Cl-].[Cl-].[Ti+3]>[C:7]([NH:6][CH:4]1[CH2:5][NH:2][C:3]1=[O:17])([O:9][CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:8] |f:2.3,5.6.7.8|
|
Name
|
N-hydroxy-3-(Cbz-amino)-2-azetidinone
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
ON1C(C(C1)NC(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
TiCl3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The solution was maintained under nitrogen
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with three 25 ml portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate was washed with 10 ml of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate-hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NC1C(NC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |